molecular formula C8H7F3N2O B2357175 5-Amino-2-(trifluoromethyl)benzamide CAS No. 1369881-97-9

5-Amino-2-(trifluoromethyl)benzamide

Cat. No. B2357175
CAS RN: 1369881-97-9
M. Wt: 204.152
InChI Key: BSPCYPOCILQONI-UHFFFAOYSA-N
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Description

5-Amino-2-(trifluoromethyl)benzamide is a chemical compound with the CAS Number: 1369881-97-9 . It has a molecular weight of 204.15 . It is in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . Its InChI code is 1S/C8H7F3N2O/c9-8(10,11)6-2-1-4(12)3-5(6)7(13)14/h1-3H,12H2,(H2,13,14) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 204.15 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . Its rotatable bond count is 1 . The compound has a complexity of 229 .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Antiavian Influenza Virus Activity : Benzamide-based 5-aminopyrazoles, including derivatives of 5-Amino-2-(trifluoromethyl)benzamide, have been synthesized and shown significant antiviral activities against bird flu influenza (H5N1) (Hebishy et al., 2020).

  • Anticonvulsant Properties : Derivatives of this compound have been developed and evaluated for potential anticonvulsant activities, particularly in the context of epilepsy treatment (Amaye et al., 2021).

  • Antimicrobial and Antioxidant Activities : New benzamide compounds from endophytic Streptomyces, related to this compound, have been isolated and found to exhibit antimicrobial and antioxidant activities (Yang et al., 2015).

  • Antiangiogenic VEGF Receptor Kinase Inhibitors : Certain benzamide derivatives, including this compound, have been studied for their role as antiangiogenic agents targeting VEGF receptor tyrosine kinase, showing potential in cancer treatment (Manley et al., 2002).

  • Antifungal Agents : Some benzamide derivatives have shown potential as antifungal agents, including those based on this compound (Narayana et al., 2004).

Materials Science and Chemistry

  • Polyamide Synthesis : Organo-soluble new polyamides have been synthesized using semifluorinated aromatic diamines, including derivatives of this compound, exhibiting good solubility and thermal stability (Bera et al., 2012).

  • Chemical Synthesis and Catalysis : The compound has been utilized in various chemical syntheses and catalytic processes, demonstrating its versatility in the field of organic chemistry (Hu et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . It has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

Future Directions

Trifluoromethylpyridines and their derivatives, which include 5-Amino-2-(trifluoromethyl)benzamide, have been used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future .

Mechanism of Action

Target of Action

The primary target of 5-Amino-2-(trifluoromethyl)benzamide is cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds with diverse hormone-like effects such as inflammation and pain.

Mode of Action

This compound acts as a selective inhibitor of COX-1 . It binds to the active site of the COX-1 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This inhibition disrupts the production of prostaglandins, thereby modulating the physiological processes they regulate.

Biochemical Pathways

The inhibition of COX-1 by this compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes including inflammation, pain sensation, and regulation of blood flow. By inhibiting COX-1, this compound reduces the production of these prostaglandins, potentially alleviating symptoms associated with their overproduction.

Pharmacokinetics

It is known to be acell-permeable compound , suggesting that it can readily cross cell membranes and reach its target sites in the body

Result of Action

The inhibition of COX-1 by this compound leads to a decrease in the production of prostaglandins . This can result in a reduction of inflammation and pain, given the role of prostaglandins in these processes.

properties

IUPAC Name

5-amino-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)6-2-1-4(12)3-5(6)7(13)14/h1-3H,12H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPCYPOCILQONI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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